N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a structurally complex molecule featuring:
- A benzo[d]thiazole core substituted with a methylsulfonyl group at position 4.
- A pyridin-3-ylmethyl group attached via a secondary amine.
- A 2,3-dihydrobenzo[b][1,4]dioxine moiety linked through a carboxamide group at position 5.
This hybrid structure combines heterocyclic motifs known for diverse biological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-33(28,29)17-5-6-18-21(12-17)32-23(25-18)26(14-15-3-2-8-24-13-15)22(27)16-4-7-19-20(11-16)31-10-9-30-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXALPCHQFNLJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the ability of certain benzothiazole derivatives to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3, leading to cell death in cancer lines such as U937 and MCF-7 .
Key Findings:
- Apoptosis Induction : The compound activates procaspase-3, a crucial step in the apoptosis pathway.
- Selectivity : Certain derivatives show selectivity for cancer cells over normal cells, which is vital for therapeutic efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | B. subtilis | 20 |
This table illustrates the potential of related compounds in inhibiting bacterial growth, suggesting that the compound may possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Caspase Activation : As noted, the activation of procaspase-3 is crucial for inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Antibacterial Mechanism : The antimicrobial activity might involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Study on Apoptosis Induction : A recent study found that specific benzothiazole derivatives could induce apoptosis in cancer cells by activating caspases . The study measured caspase activation levels and found that compounds containing similar structural features to our compound showed promising results.
- Antimicrobial Efficacy Study : Another study evaluated a series of thiazole and benzothiazole derivatives against various bacterial strains and reported significant antibacterial activity . The results indicated that modifications on the benzothiazole core could enhance antimicrobial potency.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the benzothiazole-carboxamide backbone with compounds 25, 26, and 28 , but differs in substituents:
- Compound 28 () exhibits a lower yield (20%) due to steric hindrance from the thiazole-sulfamoyl group, suggesting that the target compound’s synthesis may face similar challenges .
Dihydrobenzo[b][1,4]dioxine-Containing Analogs
Table 2: Dihydrodioxine Derivatives
Key Observations :
- The dihydrodioxine-carboxamide moiety in the target compound is structurally analogous to compound 17d () and clinical candidates in .
- Compound 17d () demonstrated 79% yield via nucleophilic substitution, suggesting feasible synthesis routes for the target compound .
Methylsulfonyl-Substituted Benzothiazoles
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () shares the benzothiazole core but lacks the methylsulfonyl group. Its synthesis involves benzoylation of 2-amino-6-nitrobenzothiazole, followed by reduction .
- The methylsulfonyl group in the target compound may enhance solubility or modulate electronic effects compared to nitro or amino substituents in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
